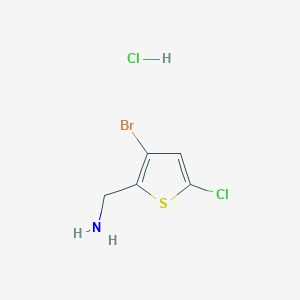

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride

Description

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a halogenated thiophene derivative with a methanamine moiety. Its molecular formula is C₆H₇BrCl₂N₂, and its molar mass is 257.95 g/mol . The compound features a thiophene ring substituted with bromine and chlorine at the 3- and 5-positions, respectively, and an aminomethyl group at the 2-position. This structural motif is significant in medicinal chemistry, as halogenated thiophenes are often explored for their bioactivity and utility as intermediates in drug synthesis.

Properties

Molecular Formula |

C5H6BrCl2NS |

|---|---|

Molecular Weight |

262.98 g/mol |

IUPAC Name |

(3-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H5BrClNS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H |

InChI Key |

PFMRQILLPXOZED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride typically involves multiple steps, starting with the bromination and chlorination of thiophene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution on the thiophene ring. Industrial production methods may involve large-scale reactors and optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The thiophene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride and related compounds:

Key Findings from Comparative Analysis

Impact of Halogenation Patterns: The target compound’s dual halogenation (Br and Cl) contrasts with single-halogen analogs like (3-chlorothiophen-2-yl)methanamine hydrochloride . Dual halogens may enhance electrophilicity and binding affinity in receptor-ligand interactions.

Heterocycle Modifications :

- Replacement of the thiophene ring with an oxadiazole (as in ) introduces a rigid, electron-deficient heterocycle, which could influence metabolic stability and π-π stacking interactions.

- The benzene-based analog () lacks sulfur’s electronic effects, which may reduce thiophene-specific reactivity (e.g., susceptibility to electrophilic substitution).

Backbone and Functional Group Variations: The chiral ethylamine derivative () introduces stereochemical complexity, which is critical for enantioselective biological activity.

Biological Activity

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has a unique structure that contributes to its biological activity. The presence of halogen substituents on the thiophene ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrClN2S |

| Molecular Weight | 239.56 g/mol |

| IUPAC Name | 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride |

| InChI Key | [InChI Key Here] |

The biological activity of 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride primarily involves its interaction with specific molecular targets within microbial cells. The compound may act as an enzyme inhibitor, disrupting critical biochemical pathways necessary for microbial survival and proliferation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values are critical in determining its effectiveness.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | >200 |

| Klebsiella pneumoniae | >200 |

| Pseudomonas aeruginosa | >200 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various substituted thiophene derivatives, including 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride, demonstrated strong activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. This selectivity suggests a potential mechanism involving disruption of the bacterial cell wall or membrane integrity.

- Cytotoxicity Assessment : In vitro tests on human cell lines revealed that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity towards human cells (IC50 > 32 µg/mL). This profile indicates a favorable therapeutic index, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of thiophene derivatives have highlighted the importance of halogen substitution in enhancing biological activity. The presence of bromine and chlorine atoms in the structure appears to increase the compound's binding affinity to target enzymes or receptors involved in microbial metabolism.

Comparative Analysis

Compared to other compounds with similar structures, 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride shows enhanced potency against specific pathogens:

| Compound | Activity Profile |

|---|---|

| 1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride | Effective against MRSA; low cytotoxicity |

| 4-Methoxybenzenesulfonamide | Moderate activity; higher cytotoxicity |

| 2-Cyano-4-methylbenzenesulfonamide | Limited antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.